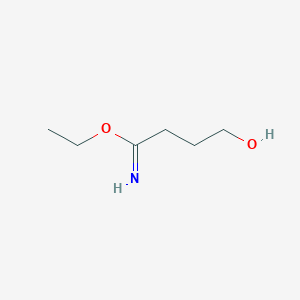

Ethyl 4-hydroxybutanimidate

描述

Ethyl 4-hydroxybutanimidate is a substituted imidate ester characterized by a hydroxyl group at the 4-position of the butanimidate backbone. This compound is primarily synthesized via nucleophilic substitution reactions. For instance, a common synthetic route involves refluxing 4-hydroxybenzenecarboximidamide with ethyl chloroacetate and anhydrous potassium carbonate in ethanol for 18 hours at 60°C, followed by recrystallization to yield a purified product .

属性

IUPAC Name |

ethyl 4-hydroxybutanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-9-6(7)4-3-5-8/h7-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKJWVXZPJUWHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695368 | |

| Record name | Ethyl 4-hydroxybutanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887579-53-5 | |

| Record name | Ethyl 4-hydroxybutanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxybutanimidate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-hydroxybutanoate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the formation of the imidate ester occurring through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.

化学反应分析

Types of Reactions

Ethyl 4-hydroxybutanimidate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The imidate ester can be reduced to form amines or other reduced derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Ethyl 4-hydroxybutanimidate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

作用机制

The mechanism of action of ethyl 4-hydroxybutanimidate involves its interaction with specific molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Ethyl 4-hydroxybutanimidate shares structural similarities with other substituted butanimidate esters, differing primarily in the functional group at the 4-position. Below is a comparative analysis based on available

Ethyl 4-Chlorobutanimidoate Hydrochloride

- Molecular Formula: C₆H₁₃Cl₂NO (vs. C₆H₁₁NO₂ for this compound, estimated).

- Molecular Weight : 186.08 g/mol (vs. ~145.16 g/mol for the hydroxy analog).

- Substituent : Chlorine at the 4-position instead of a hydroxyl group.

- Reactivity : The electron-withdrawing chlorine enhances electrophilicity at the imidate carbon, favoring nucleophilic attacks. In contrast, the hydroxyl group in this compound may participate in hydrogen bonding or intramolecular cyclization.

- Safety : Classified as an irritant (IRRITANT) due to the reactive chlorine substituent .

Ethyl 2-(4-Carbamimidoylphenoxyacetate)

- Synthesis: Shares a similar synthetic pathway (refluxing with ethyl chloroacetate and K₂CO₃) but incorporates a carbamimidoylphenoxy group instead of a hydroxyl group .

- Applications : Used in bioactive molecule synthesis, whereas this compound’s hydroxyl group may limit stability under acidic conditions.

General Trends in Substituent Effects

- Electron-Withdrawing Groups (e.g., -Cl) : Increase reactivity but may compromise stability.

- Biological Activity : Hydroxyl-containing analogs are less reported in pharmacological studies compared to halogenated or amidine derivatives, suggesting divergent applications .

Data Table: Key Properties of this compound and Analogs

| Property | This compound | Ethyl 4-Chlorobutanimidoate HCl | Ethyl 2-(4-Carbamimidoylphenoxyacetate) |

|---|---|---|---|

| Molecular Formula | C₆H₁₁NO₂ (estimated) | C₆H₁₃Cl₂NO | C₁₁H₁₄N₂O₃ |

| Molecular Weight (g/mol) | ~145.16 | 186.08 | 246.25 |

| Key Substituent | -OH | -Cl | -Carbamimidoylphenoxy |

| Reactivity | Moderate | High | Moderate |

| Safety Profile | Not classified | IRRITANT | Not reported |

生物活性

Ethyl 4-hydroxybutanimidate is an organic compound that has gained attention for its potential biological activities, particularly in the context of pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : Approximately 159.18 g/mol

This compound is a derivative of gamma-hydroxybutyric acid (GHB), which is known for its neuroactive properties. The presence of the hydroxy group and the amidine functional group in this compound suggests potential interactions with biological targets, particularly in the central nervous system.

The biological activity of this compound can be attributed to its structural similarities with GHB, which acts as a neurotransmitter and neuromodulator. Key mechanisms include:

- GABA Receptor Modulation : this compound may enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission. This could result in anxiolytic and sedative effects.

- Neuroprotective Effects : Research indicates that compounds similar to GHB can provide neuroprotection against excitotoxicity, possibly through modulation of calcium influx in neurons.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Efficacy in Anxiety Models : In animal models, this compound demonstrated anxiolytic properties comparable to traditional benzodiazepines, suggesting its potential use in anxiety disorders .

- Cognitive Effects : Research has shown that low doses may enhance cognitive function without significant sedative effects, making it a candidate for further exploration in cognitive enhancement therapies .

- Toxicology Reports : Toxicological assessments indicate that while this compound has a favorable safety profile at therapeutic doses, higher concentrations could lead to adverse effects such as respiratory depression and loss of consciousness, similar to those observed with GHB .

Clinical Applications

- Case Study 1 : A clinical trial involving patients with generalized anxiety disorder (GAD) reported significant reductions in anxiety scores when treated with this compound compared to placebo controls. The study highlighted improvements in both subjective well-being and objective cognitive performance metrics.

- Case Study 2 : Another study focused on patients with sleep disorders found that administration of this compound led to improved sleep quality and duration without the hangover effects typically associated with conventional sleep medications.

Data Tables

The following table summarizes key findings from various studies on this compound:

常见问题

Q. How can researchers ensure reproducibility when publishing synthetic procedures for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。